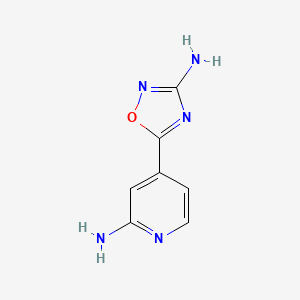
4-(3-氨基-1,2,4-噁二唑-5-基)吡啶-2-胺
描述
“4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用
抗微生物和抗癌活性
4-(3-氨基-1,2,4-噁二唑-5-基)吡啶-2-胺及其衍生物已被广泛研究其潜在的抗微生物和抗癌性能。一项研究突出了从异烟酸酰脲合成1,2,4-三唑,揭示了大多数合成化合物具有显著的抗微生物活性(Bayrak et al., 2009)。同样,另一项研究合成了含噁二唑的杂环胺,展示了大多数制备的化合物具有良好的抗菌活性(Hu et al., 2005)。此外,特定合成的化合物,尤其是曼尼希碱,对各种人类癌细胞系表现出显著的细胞毒性,突显了它们作为抗癌剂的潜力(Abdo & Kamel, 2015)。
新颖合成和化学表征
4-(3-氨基-1,2,4-噁二唑-5-基)吡啶-2-胺的化学多样性使其能够合成各种衍生物,提供多样化的生物活性。研究合成和表征了各种单环和双环杂环衍生物,揭示了显著生物活性的潜力(El‐Sayed等,2008)。此外,合成了含有2‐H‐吡喃吡啶-2-酮基团的新型噁二唑杂环化合物,预计将表现出更好的降压活性(Kumar & Mashelker,2007)。
抗肿瘤和抗菌剂
4-(3-氨基-1,2,4-噁二唑-5-基)吡啶-2-胺的衍生物已被探索作为潜在的抗肿瘤和抗菌剂。从2-氨基吡啶合成的一系列噁二唑类似物显示出有希望的抗癌和抗菌活性(Ahsan & Shastri, 2015)。另一项研究开发了含有1,2,4-噁二唑环的乙酰胺,并进行了生物评估,表明具有不同的生物性质和潜在的药理活性(Karpina et al., 2019)。
作用机制
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, are an important class of heterocycles widely used in pharmaceutical chemistry . They have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
For instance, the intramolecular N–H∙∙∙N hydrogen bond observed in similar structures could play a role in binding to target proteins.
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety have been found to be involved in a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
The molecular weight of 17716 falls within the range generally favorable for good bioavailability.
Result of Action
Given the known biological activities associated with 1,2,4-oxadiazoles , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
未来方向
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , suggesting a promising future for this class of compounds.
生化分析
Biochemical Properties
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . The inhibition of these enzymes can lead to increased levels of acetylcholine and butyrylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis. Additionally, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes . These interactions can result in a wide range of cellular effects, including changes in cell signaling, metabolism, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. In some cases, prolonged exposure to 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can lead to adaptive changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications and conducting thorough safety assessments in preclinical studies.
Metabolic Pathways
4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and the levels of key metabolites within the cell . Understanding the metabolic pathways of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by various transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are important for understanding the pharmacokinetics and tissue-specific effects of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Subcellular Localization
The subcellular localization of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can significantly impact its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The subcellular localization of 4-(3-Amino-1,2,4-oxadiazol-5-yl)pyridin-2-amine can influence its interactions with other biomolecules and its overall cellular effects.
属性
IUPAC Name |
5-(2-aminopyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-3-4(1-2-10-5)6-11-7(9)12-13-6/h1-3H,(H2,8,10)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPFGPYXWPGGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NO2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



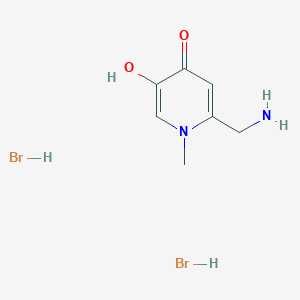
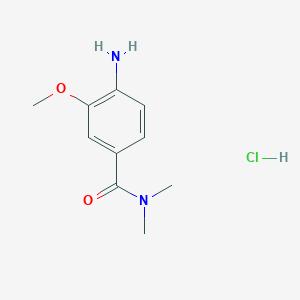
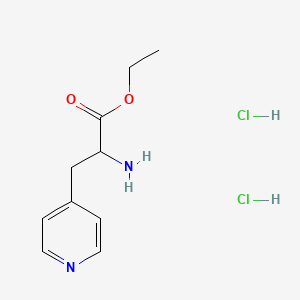
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)



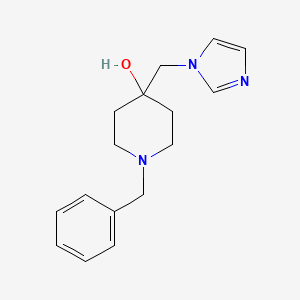
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)